Alagebrium chloride
Overview
Description
It was the first compound to be clinically tested for its ability to break the crosslinks caused by advanced glycation end-products (AGEs), which are implicated in aging and various degenerative diseases . Alagebrium chloride aims to reverse the stiffening of blood vessel walls, thereby potentially treating conditions like hypertension and cardiovascular disease .
Mechanism of Action
Target of Action
Alagebrium chloride, also known as ALT-711, primarily targets Advanced Glycation End-products (AGEs) . AGEs are proteins that become glycated as a result of exposure to sugars . They are implicated in aging and the development or worsening of many degenerative diseases, such as diabetes, atherosclerosis, chronic kidney disease, and Alzheimer’s disease .
Mode of Action
This compound is an AGE breaker . It has enzymatic properties that break down covalent bonds formed in cross-linked proteins, which allows the release of the protein and thereby maintain its normal function . This action reverses one of the main mechanisms of aging .
Biochemical Pathways
The biochemical pathway leading to AGEs is directly targeted by alagebrium . Chronic hyperglycemia accelerates the reaction between glucose and proteins, leading to the formation of AGEs . AGEs affect the cardiovascular system and alter cellular responses, contributing to diabetes-related structural and functional changes in the arteries .
Pharmacokinetics
It has been shown to be rapidly absorbed, with maximum plasma concentrations (cmax) attained within 1–4 hours .
Result of Action
This compound has been shown to significantly improve the anti-hypertensive actions of nifedipine in a rat model of diabetic hypertension (DH) . It has also been found to delay diabetes development following the adoptive transfer of G9C8 CD8 TCR transgenic cytotoxic lymphocytes . Furthermore, it has been reported to accelerate the healing of diabetic wounds, improve sensory functions and gait, and ameliorate histological changes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of glucose can accelerate the formation of AGEs, thereby increasing the demand for AGE breakers like alagebrium . Additionally, the efficacy of alagebrium can be affected by the presence of other drugs, as seen in its interaction with nifedipine .
Biochemical Analysis
Biochemical Properties
Alagebrium chloride is an AGE inhibitor . AGEs are proteins that become glycated as a result of exposure to sugars . This compound has been shown to interact with these glycated proteins, breaking the crosslinks they form . This interaction is crucial in its role in biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase endothelial cell proliferation, particularly when these cells are seeded on matrix from the aortas of obese and diabetic rats . It also influences cell function by reducing the stiffness of blood vessel walls, which contributes to hypertension and cardiovascular disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with AGEs. It targets the biochemical pathway leading to AGEs, breaking some important AGE crosslinks . There is no evidence that it is effective against the most prevalent crosslink: glucosepane .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects. Despite not decreasing circulating AGEs or their precursors, it improved pancreatic β-cell function and reduced insulitis and pancreatic CD45.1+ cell infiltration over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in diabetic RAGE apoE double-KO mice, treatment with this compound was associated with a modest reduction in renal mass and reduced hyperfiltration compared with non-treated mice .
Metabolic Pathways
This compound is involved in the metabolic pathway leading to AGEs. It directly targets this biochemical pathway, breaking some important AGE crosslinks .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alagebrium chloride involves the reaction of 4,5-dimethylthiazolium chloride with phenacyl bromide. The reaction is typically carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including purity analysis and stability testing .
Chemical Reactions Analysis
Types of Reactions: Alagebrium chloride primarily undergoes substitution reactions due to the presence of the thiazolium ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives of this compound, while oxidation and reduction reactions can modify the functional groups on the thiazolium ring .
Scientific Research Applications
Alagebrium chloride has been extensively studied for its potential therapeutic applications:
Comparison with Similar Compounds
Aminoguanidine: An AGE formation inhibitor that has shown promise in preclinical models but has undesirable side effects.
Pyridoxamine: Another AGE inhibitor that works by scavenging reactive carbonyl species and preventing the formation of AGEs.
Benfotiamine: A synthetic derivative of thiamine that has been shown to inhibit AGE formation and reduce oxidative stress.
Uniqueness of Alagebrium Chloride: this compound is unique in its ability to break existing AGE crosslinks, whereas most other compounds primarily inhibit the formation of new AGEs. This makes this compound particularly valuable for reversing the effects of aging and degenerative diseases .
Properties
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14NOS.ClH/c1-10-11(2)16-9-14(10)8-13(15)12-6-4-3-5-7-12;/h3-7,9H,8H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOMESMZHZNBIZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955648 | |
Record name | 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60955648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
341028-37-3 | |
Record name | Alagebrium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=341028-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alagebrium chloride [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0341028373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60955648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dimethyl-3-phenacylthiazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALAGEBRIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79QS8K2877 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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